![molecular formula C13H15ClN2O B1613768 8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile CAS No. 890100-82-0](/img/structure/B1613768.png)
8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile
Overview
Description
8-(2-Chloro-3-pyridyl)-8-oxooctanenitrile, also known as CPON, is an organic compound that is used in a variety of scientific research applications. CPON has a wide range of biochemical and physiological effects, making it a useful tool for researchers in a number of fields. It is an important compound for laboratory experiments, as its advantages and limitations must be understood in order to maximize its potential.
Scientific Research Applications
Organic Synthesis and Chemical Reactions
- Novel routes for the synthesis of 3-oxoalkanenitriles and their further application in the synthesis of 2-aroylanilines and pyridine derivatives have been developed, showcasing the utility of nitrile-containing compounds in organic synthesis and chemical transformations (Al-Awadi et al., 2007).
Materials Science and Optical Properties
- Pyridine derivatives have been characterized for their structural, optical, and diode characteristics, indicating the potential of nitrile-containing pyridine compounds in the development of new materials with specific electronic and optical properties (Zedan et al., 2020).
Pharmaceutical Applications
- Research on pyridine derivatives has also extended into pharmacological assessments, where compounds like 6-chloro-pyridonepezils have been studied for their potential as dual AChE inhibitors, highlighting the relevance of pyridine and nitrile functionalities in the development of treatments for diseases such as Alzheimer's (Samadi et al., 2013).
Catalysis and Chemical Transformations
- The development of new catalysts for water oxidation, employing pyridine-based ligands, demonstrates the role of pyridine derivatives in catalyzing environmentally significant reactions, further underlining the versatility of these compounds in research applications (Zong & Thummel, 2005).
Analytical and Spectroscopic Studies
- Spectroscopic studies of copper(I) complexes with pyridine derivatives underscore the significance of these compounds in understanding metal-ligand interactions and the design of coordination compounds for various applications (Kitagawa et al., 1982).
Mechanism of Action
Target of Action
It’s known that similar compounds have been used in the synthesis of bis-isoxazoles , which have shown significant antifungal activities .
Mode of Action
It’s known that similar compounds interact with their targets through a 1,3-dipolar cycloaddition reaction . This reaction is a type of pericyclic reaction where a 1,3-dipole and a dipolarophile undergo a reaction to form a five-membered ring .
Biochemical Pathways
Similar compounds have been found to inhibit the growth of weeds and soil bacteria, suggesting they may affect pathways related to cell growth and division .
Pharmacokinetics
The compound’s molecular weight (29778) and structure suggest it may have good bioavailability .
Result of Action
Similar compounds have shown significant antifungal activities, suggesting they may disrupt fungal cell wall synthesis or other vital processes .
Action Environment
Similar compounds have been synthesized under microwave radiation, suggesting they may be stable under a range of conditions .
properties
IUPAC Name |
8-(2-chloropyridin-3-yl)-8-oxooctanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c14-13-11(7-6-10-16-13)12(17)8-4-2-1-3-5-9-15/h6-7,10H,1-5,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAWYAMDRRQJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CCCCCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641808 | |
Record name | 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
890100-82-0 | |
Record name | 2-Chloro-η-oxo-3-pyridineoctanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-(2-Chloropyridin-3-yl)-8-oxooctanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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